![molecular formula C20H21N5O2S B2843548 7-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896317-75-2](/img/structure/B2843548.png)
7-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
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Description
Scientific Research Applications
Structural Characterization and Synthesis
Research has detailed the structural characterization and synthesis of compounds similar to the requested chemical, highlighting their molecular structures and conformations. Studies on analogs, such as isothiazolopyridines and triazine derivatives, have provided insights into their molecular packing, hydrogen bonding, and π…π interactions, which play a crucial role in their biological activities and potential applications in medicinal chemistry (Karczmarzyk & Malinka, 2008). These structural analyses are essential for understanding the chemical's interaction with biological targets and for the development of new pharmaceutical agents.
Antimicrobial and Antifungal Activities
Compounds structurally related to the specified chemical have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, thiazolidinone derivatives have shown promising results against a range of bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012). This suggests that compounds with similar structures could be explored further for their potential in treating microbial infections.
Computer-Aided Drug Design and Serotonin Receptor Affinity
Research has also focused on the design and evaluation of triazine derivatives as ligands for the serotonin 5-HT6 receptor, which is implicated in cognitive processes. Through a combination of synthesis and computer-aided analysis, new compounds have been identified with potential therapeutic applications for cognitive impairment and other central nervous system disorders (Łażewska et al., 2019). This line of research highlights the versatility of triazine derivatives in drug discovery and development, particularly in targeting central nervous system receptors.
Tuberculostatic Activity
Tuberculostatic activity has been another area of interest, with certain derivatives showing efficacy in vitro. This highlights the potential of these compounds in contributing to the development of new treatments for tuberculosis, a major global health challenge (Foks et al., 2004). The exploration of triazine derivatives in this context opens avenues for novel therapeutic strategies against resistant strains of tuberculosis.
properties
IUPAC Name |
7-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-15-7-8-17-21-19(22-20(27)25(17)13-15)28-14-18(26)24-11-9-23(10-12-24)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPCBGOLUMCKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
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